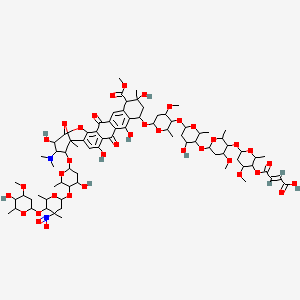
Caswell No. 701
Descripción general
Descripción
Potassium polysulfide is a chemical compound consisting of potassium and sulfur. It is typically represented by the formula ( \text{K}_2\text{S}_x ), where ( x ) can vary, indicating different polysulfide chains. This compound is known for its high aqueous solubility and is often used in various industrial and scientific applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Potassium polysulfide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Potassium polysulfide, also known as Caswell No. 701, is a chemical compound that primarily targets metal sulfides . It is involved in the dissolution of metal sulfides via two chemical pathways .
Mode of Action
Potassium polysulfide interacts with its targets through a process known as bioleaching . This process involves the dissolution of metal sulfides via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility .
Biochemical Pathways
The biochemical pathways affected by potassium polysulfide involve the oxidation of iron (II) ions and inorganic sulfur compounds . This oxidation process generates iron (III) ions and protons, which are the agents attacking the metal sulfides . The conversion of these compounds significantly influences the sulfur chemistry behind metal sulfide oxidation .
Pharmacokinetics
It is known that potassium polysulfide showshigh aqueous solubility . This property can influence its distribution and elimination in the environment or within a system .
Result of Action
The action of potassium polysulfide results in the dissolution of metal sulfides . This process can lead to the release of metal cations from almost insoluble minerals in ores . In the context of energy storage systems, potassium polysulfide can act as high energy density half-cells .
Action Environment
The action of potassium polysulfide can be influenced by various environmental factors. For instance, in the context of potassium-sulfur batteries, achieving high utilization and long-term cycling of sulfur remains challenging . Factors such as the low sulfur utilization, the sluggish kinetics of potassium polysulfides conversion, and the difficult decomposition of solid end-products can limit the capacity and lifespan of these batteries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium polysulfide can be synthesized through the reaction of potassium hydroxide with elemental sulfur. The reaction typically involves heating the mixture to ensure complete dissolution of sulfur, forming a potassium polysulfide solution . The general reaction is as follows: [ \text{2KOH} + \text{(x-1)S} \rightarrow \text{K}_2\text{S}_x + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, potassium polysulfide is produced using continuous stirred tank reactors (CSTR). This method allows for precise control over reaction conditions such as temperature and pressure, ensuring high purity and yield of the desired polysulfide .
Análisis De Reacciones Químicas
Types of Reactions: Potassium polysulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium polysulfide can be oxidized to form potassium thiosulfate.
Reduction: It can be reduced to form potassium sulfide, often using reducing agents like hydrogen gas.
Substitution: Potassium polysulfide can react with halogens to form corresponding halides and sulfur.
Major Products:
Oxidation: Potassium thiosulfate
Reduction: Potassium sulfide
Substitution: Potassium halides and elemental sulfur
Comparación Con Compuestos Similares
Sodium Polysulfide: Similar to potassium polysulfide but uses sodium instead of potassium. It has similar applications but different electrochemical properties.
Lithium Polysulfide: Used in lithium-sulfur batteries, offering higher energy density but more challenging stability issues compared to potassium polysulfide.
Uniqueness: Potassium polysulfide is unique due to its balance of high energy density and relatively low cost, making it a promising candidate for next-generation energy storage systems .
Propiedades
IUPAC Name |
potassium;sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H2S/h;1H2/q+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCLAPYLSUCOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2KS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37199-66-9 | |
| Record name | Potassium polysulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037199669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sulfide (K2(Sx)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium sulfide (K2(Sx)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general molecular formula for potassium polysulfide?
A1: Potassium polysulfides are a group of compounds with the general formula K2Sx, where x can range from 2 to 6. [, ]
Q2: What is the structure of the most sulfur-rich potassium polysulfide?
A2: K2S6 is the most sulfur-rich compound identified in the K-S phase diagram. Its crystal structure features six-membered sulfur chains in an all-trans arrangement. [, ]
Q3: How do potassium polysulfides interact in a molten flux environment?
A3: In molten potassium polysulfide fluxes, the Sn2- chains observed in the crystalline state are mirrored in the melt, indicating a strong coupling between the chain length (n in K2Sn) and the molten local structure. []
Q4: What is the aqueous solubility of potassium polysulfide?
A4: Potassium polysulfide exhibits high aqueous solubility. At 25°C, it reaches 8.5m (64% K2S4, 36% H2O by weight), further increasing to 11.4m (70% by weight) at 50°C. []
Q5: What challenges arise from using potassium polysulfides in potassium-sulfur (K-S) batteries?
A5: Two major challenges are the dissolution of potassium polysulfides (KPS) into the liquid electrolyte, leading to the "polysulfide shuttle effect," and the formation of potassium dendrites on the anode, both impacting battery efficiency and lifespan. [, ]
Q6: How does the choice of electrolyte affect the performance of potassium-sulfur batteries?
A6: Highly concentrated electrolytes (HCE) have shown promise in suppressing potassium dendrite growth in K-S batteries by reducing potassium-ion depletion on the electrode surface and promoting uniform current density. []
Q7: What catalytic role can potassium polysulfides play in coal gasification?
A7: Eutectic alkali salts, including potassium polysulfides, can act as catalysts in the steam gasification of coal. Their presence enhances the reactivity of coal char, leading to higher carbon conversions. []
Q8: How do single-atom cobalt catalysts on graphdiyne enhance potassium-sulfur battery performance?
A8: The strong d-π orbital coupling in Co-C4 atomic sites on graphdiyne facilitates sulfur accommodation and improves the catalytic efficiency of the solid-phase conversion of K2S3/K2S2 to K2S, boosting the rate performance in K-S batteries. []
Q9: What analytical techniques are used to study potassium polysulfide melts?
A9: In situ Raman spectroscopy and X-ray total scattering, combined with reverse Monte Carlo simulations, are valuable tools for analyzing the local structure and chain lengths in molten potassium polysulfides. []
Q10: How can the distribution of potassium-based catalysts on coal char be studied?
A10: Scanning electron microscopy (SEM) can visualize the distribution of potassium-based catalysts on the coal char surface, providing insights into their uniformity and potential impact on catalytic activity. []
Q11: What byproducts are formed during the reduction of potassium sulfate in the Seed Regeneration Process?
A11: The Westinghouse Dry Reduction process, part of the Seed Regeneration Process, reduces potassium sulfate to potassium polysulfide. Subsequently, a modified Tampella process releases sulfur (a marketable byproduct) by reacting the polysulfide solution with carbon dioxide from flue gas. []
Q12: How does the solubility of potassium polysulfides impact their use in batteries?
A12: While the high solubility of potassium polysulfides in conventional electrolytes facilitates ion transport, it also contributes to the polysulfide shuttle effect, reducing battery efficiency and lifespan. [, ]
Q13: Can potassium polysulfides be replaced in K-S batteries to improve safety?
A14: Researchers are exploring potassium polysulfide catholytes paired with metal-free anodes (e.g., electrochemically potassium-impregnated hard carbon) to enhance the safety of K-S batteries by eliminating the risks associated with metallic potassium. [, ]
Q14: Can potassium polysulfides be used to synthesize nanomaterials?
A15: Research indicates the potential for using potassium polysulfides as precursors for synthesizing sulfur nanoparticles, with applications in various fields including protective coatings. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1232420.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1232421.png)






